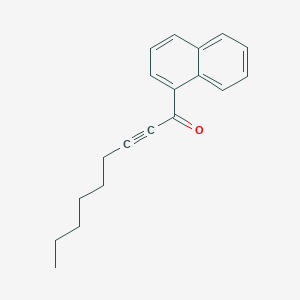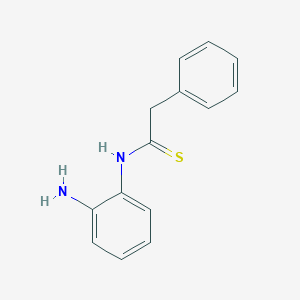
6-(1,3-Benzoxazol-2(3H)-ylidene)-2,3,4,5-tetrafluorocyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1,3-Benzoxazol-2(3H)-ylidene)-2,3,4,5-tetrafluorocyclohexa-2,4-dien-1-one is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is notable for its unique structure, which includes a tetrafluorocyclohexadienone moiety, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-Benzoxazol-2(3H)-ylidene)-2,3,4,5-tetrafluorocyclohexa-2,4-dien-1-one typically involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts. One common method includes the use of 40% aqueous sodium hydroxide solution to adjust the pH to 5-6, followed by heating at 145-150°C for 3-6 hours . This method is cost-effective and eco-friendly, although it requires high temperatures.
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced catalytic systems to improve yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
6-(1,3-Benzoxazol-2(3H)-ylidene)-2,3,4,5-tetrafluorocyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized benzoxazole compounds .
Applications De Recherche Scientifique
6-(1,3-Benzoxazol-2(3H)-ylidene)-2,3,4,5-tetrafluorocyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 6-(1,3-Benzoxazol-2(3H)-ylidene)-2,3,4,5-tetrafluorocyclohexa-2,4-dien-1-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound is believed to induce apoptosis in cancer cells by interfering with specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(1,3-Benzoxazol-2-yl)-5-methylthieno[2,3-d]pyrimidine-4(3H)-one: Exhibits antimicrobial activity against Bacillus subtilis and Candida albicans.
2-Substituted Benzoxazoles: Known for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.
Uniqueness
6-(1,3-Benzoxazol-2(3H)-ylidene)-2,3,4,5-tetrafluorocyclohexa-2,4-dien-1-one is unique due to its tetrafluorocyclohexadienone moiety, which imparts distinct electronic properties and reactivity compared to other benzoxazole derivatives . This uniqueness makes it a valuable compound for specialized applications in scientific research and industry.
Propriétés
Numéro CAS |
343631-02-7 |
|---|---|
Formule moléculaire |
C13H5F4NO2 |
Poids moléculaire |
283.18 g/mol |
Nom IUPAC |
2-(1,3-benzoxazol-2-yl)-3,4,5,6-tetrafluorophenol |
InChI |
InChI=1S/C13H5F4NO2/c14-8-7(12(19)11(17)10(16)9(8)15)13-18-5-3-1-2-4-6(5)20-13/h1-4,19H |
Clé InChI |
PHJKACLRXLBKBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(O2)C3=C(C(=C(C(=C3F)F)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,7,8-Trihydroxy-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B12578363.png)
![4-Methyl-N-[2,2,2-trichloro-1-(4-nitro-phenylsulfanyl)-ethyl]-benzamide](/img/structure/B12578381.png)

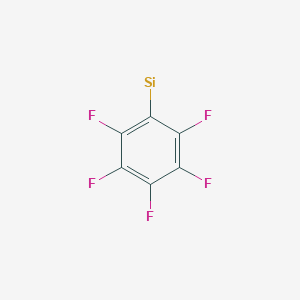
![N-(4-Fluorobenzyl)-N-[4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]amine](/img/structure/B12578387.png)
![{1-[(2-Chlorophenyl)methyl]-1H-pyrazol-3-yl}methanol](/img/structure/B12578388.png)
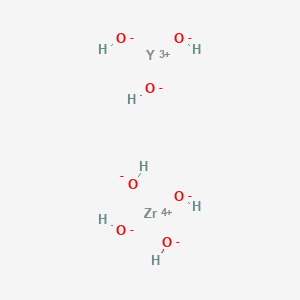
![[(3S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12578400.png)
![2-[(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)methyl]oxirane](/img/structure/B12578405.png)
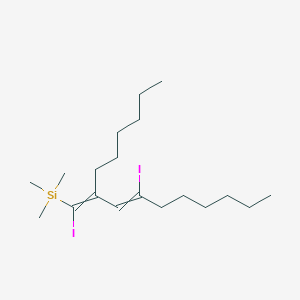
![Methyl 3-[4-(methanesulfonyl)thiophen-2-yl]prop-2-enoate](/img/structure/B12578414.png)
![2-Methyl-2-[1-(3-methylcyclohexyl)ethoxy]propan-1-ol;propanoic acid](/img/structure/B12578415.png)
